molecular formula C10H14O B155287 5-Isopropyl-3-methylphenol CAS No. 3228-03-3

5-Isopropyl-3-methylphenol

Cat. No.: B155287
CAS No.: 3228-03-3
M. Wt: 150.22 g/mol
InChI Key: ZDUIHRJGDMTBEX-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methylphenol, also known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oils of thyme and other plants. This compound is known for its pleasant aromatic odor and strong antiseptic properties .

Mechanism of Action

Target of Action

The primary target of 5-Isopropyl-3-methylphenol is the Mycobacterium tuberculosis (MTB) chorismate mutase (CM) enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its target by acting as a novel inhibitor . This interaction results in the inhibition of the MTB CM enzyme, thereby affecting the survival of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of the MTB CM enzyme affects the shikimate pathway, which is essential for the synthesis of aromatic amino acids in bacteria . This disruption can lead to the death of the bacteria, demonstrating the compound’s potential as an antimicrobial agent .

Pharmacokinetics

It’s known that thymol, a similar compound, undergoes glucuronidation by uridine 5′-diphospho-glucuronosyltransferase (ugt) following secretion into the proximal tubule . More research is needed to determine the exact pharmacokinetic properties of this compound.

Result of Action

The inhibition of the MTB CM enzyme by this compound leads to the disruption of the shikimate pathway . This disruption can result in the death of Mycobacterium tuberculosis, demonstrating the compound’s potential as an antimicrobial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Isopropyl-3-methylphenol can be synthesized by the alkylation of m-cresol with propene. The reaction typically involves heating m-cresol with propene in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes, often using heterogeneous catalysts to improve yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Isopropyl-3-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Isopropyl-3-methylphenol stands out due to its strong antiseptic properties and pleasant aromatic odor, making it highly valuable in both medicinal and industrial applications .

Properties

IUPAC Name

3-methyl-5-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUIHRJGDMTBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062915
Record name Phenol, 3-methyl-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3228-03-3
Record name 3-Isopropyl-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3228-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropyl-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-5-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 3-methyl-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-m-cresol
Source European Chemicals Agency (ECHA)
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Record name 5-ISOPROPYL-M-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-Isopropyl-3-methylphenol?

A: this compound is an alkylphenol. Its molecular formula is C10H14O, and its molecular weight is 150.22 g/mol. Structural characterization has been performed using spectroscopic techniques like IR, GC/MS, and 1H-NMR. [, , , ]

Q2: What is the mechanism of action of this compound and its derivatives against fungi?

A: While the precise mechanism of action is not fully elucidated in the provided research, it is suggested that this compound derivatives, like many phenolic compounds, likely disrupt fungal cell membrane integrity, leading to cellular damage and death. [, ] Further research is needed to confirm the specific interactions and downstream effects.

Q3: Which plant pathogens have shown susceptibility to this compound derivatives in research?

A: Research indicates that derivatives of this compound exhibit in vitro and in vivo antifungal activity against various plant pathogens. These include Pyricularia oryzae (rice blast), Botrytis cinerea (gray mold), Phytophthora infestans (late blight), Colletotrichum orbiculare (anthracnose), Rhizoctonia solani (sheath blight), and Sphaerotheca fusca (powdery mildew). [, , , , , ]

Q4: How does the structure of this compound relate to its antifungal activity?

A: Structure-activity relationship (SAR) studies indicate that modifications to the this compound structure, such as esterification, sulfonylation, or carbamate formation, can significantly influence its antifungal activity, potency, and target selectivity. [, , , , , ] Specific substitutions on the phenolic ring or alterations to the alkyl side chains can lead to variations in activity against different fungal species.

Q5: Can you provide an example of a this compound derivative showing promising antifungal activity?

A: Research has shown that methyl (5-isopropyl-3-methylphenoxy)acetate effectively inhibited the development of cucumber gray mold (Botrytis cinerea) in in vivo studies. [, ] This demonstrates the potential of specific this compound derivatives for agricultural applications.

Q6: Are there concerns about the environmental impact of this compound derivatives?

A6: The provided research primarily focuses on the synthesis and antifungal activity of this compound derivatives. While the environmental impact and degradation pathways are not explicitly addressed, it is crucial to consider these aspects. Further research on ecotoxicological effects and potential mitigation strategies is necessary to ensure responsible development and application, especially in agricultural settings.

Q7: What analytical methods are used to characterize and quantify this compound and its derivatives?

A: Researchers utilize a combination of techniques, including Infrared Spectroscopy (IR), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and confirm the structure of synthesized this compound derivatives. [, , , , , ] These methods provide information about functional groups, molecular weight, and structural arrangements.

Q8: Has this compound been isolated from natural sources?

A: Yes, a study on Origanum glandulosum identified this compound as one of the components present in the leaves. [] This suggests potential natural sources for this compound.

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